

Spectroscopic Analysis of Thiazole-2-carbohydrazide and its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Thiazole-2-carbohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize **Thiazole-2-carbohydrazide** and its derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The structural elucidation of these molecules is critically dependent on techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document outlines the key spectral features, presents detailed experimental protocols, and summarizes quantitative data to aid in the structural analysis of these heterocyclic compounds.

Core Spectroscopic Data

The structural confirmation of newly synthesized **Thiazole-2-carbohydrazide** derivatives, particularly Schiff bases and hydrazones, relies on a combination of spectroscopic techniques. [1][2] The following tables summarize typical quantitative data for these compounds, providing a reference for researchers in the field.

Table 1: ^1H NMR Spectral Data for Thiazole Hydrazone Derivatives

Compound Type	Functional Group Protons	Chemical Shift (δ , ppm)	Reference
Thiazole-based Hydrazones	-NH-N=	11.24 - 11.86	[1]
Thiazole-based Hydrazones	-NH-CO-	11.97 - 12.44	[1]
Thiazole-based Hydrazones	Azomethine (-CH=N-)	8.07 - 9.07	[1]
2-Hydrazinylthiazole Derivatives	Azomethine (-CH=N-)	7.85 - 8.43	[3]
2-Hydrazinylthiazole Derivatives	Thiazole Ring (C5-H)	7.51 - 8.10	[1]
2-Hydrazinylthiazole Derivatives	Thiazole Ring (C5-H)	6.22 - 7.50	[3]
Thiazole-methylsulfonyl Derivatives	NH	11.55 - 11.68	[4]
2-Hydrazinylbenzo[d]thiazole	NH	8.96	

| 2-Hydrazinylbenzo[d]thiazole | NH₂ | 4.99 | |

Table 2: ¹³C NMR Spectral Data for Thiazole Hydrazone Derivatives

Compound Type	Carbon Atom	Chemical Shift (δ , ppm)	Reference
Thiazole-based Hydrazones	Thiazole C2	168.3 - 168.9	[1]
2-Hydrazinylthiazole Derivatives	Thiazole C2	168.3 - 170.6	[3]
Thiazole-based Hydrazones	-CO-NH-	148.7 - 157.9	[1]
Thiazole-based Hydrazones	Thiazole C4	140.4 - 148.5	[1]
2-Hydrazinylthiazole Derivatives	Thiazole C4	148.8 - 160.9	[3]
Thiazole-based Hydrazones	-CH=N-	136.6 - 145.8	[1]
Thiazole-based Hydrazones	Aromatic Carbons	116.4 - 142.9	[1]
Thiazole-based Hydrazones	Thiazole C5	109.9 - 116.7	[1]
2-Hydrazinylthiazole Derivatives	Thiazole C5	101.8 - 104.5	[3]

| Thiazole-methylsulfonyl Derivatives | Aliphatic (SO₂-CH₃) | 44.01 - 44.03 |[4] |

Table 3: IR Absorption Frequencies for Thiazole Derivatives

Functional Group	Vibration Mode	Frequency (cm ⁻¹)	Reference
N-H (Hydrazone)	Stretching	3188 - 3430	[5][6]
C=O (Amide/Hydrazide)	Stretching	1642 - 1698	[6][7]
C=N (Imine/Azomethine)	Stretching	1620 - 1639	
C=N (Thiazole Ring)	Stretching	~1430 - 1450	

| C-S-C (Thiazole Ring) | Stretching | ~690 - 760 |[8] |

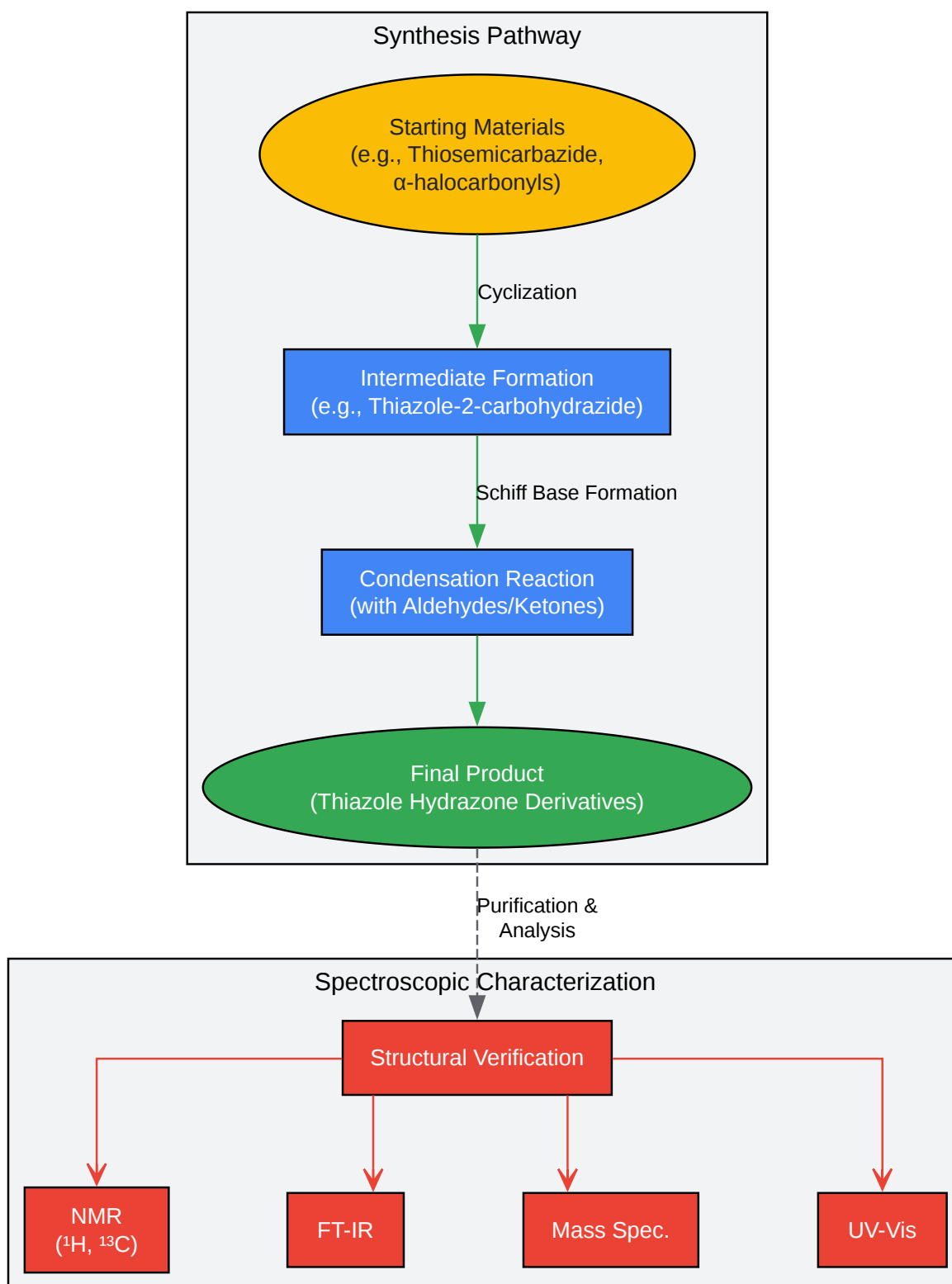
Table 4: UV-Vis Absorption Data for Thiazole Schiff Bases and Metal Complexes

Compound Type	Solvent	λ_{max} (nm)	Transition	Reference
Thiazole Schiff Base (Compound 7)	DMSO	260	$\pi \rightarrow \pi^*$	[9]
Thiazole Schiff Base (Compound 9)	Methanol	214	$\pi \rightarrow \pi^*$	[9]
Thiazole Schiff Base (Compound 10)	DMSO	269	$\pi \rightarrow \pi^*$	[9]
Thiazole Schiff Base (Compound 11)	DMSO	276	$\pi \rightarrow \pi^*$	[9]
VO(II) Complex	DMSO	373	$n \rightarrow \pi^*$	[10]

| VO(II) Complex | DMSO | 470 | LMCT |[10] |

Synthesis and Characterization Workflow

The synthesis of **Thiazole-2-carbohydrazide** derivatives, such as hydrazones, typically involves a multi-step process beginning with the formation of a key intermediate, followed by condensation and cyclization reactions. The structural integrity of the final compounds is then verified through a suite of spectroscopic techniques.



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General workflow for synthesis and spectroscopic verification of thiazole derivatives.

Experimental Protocols

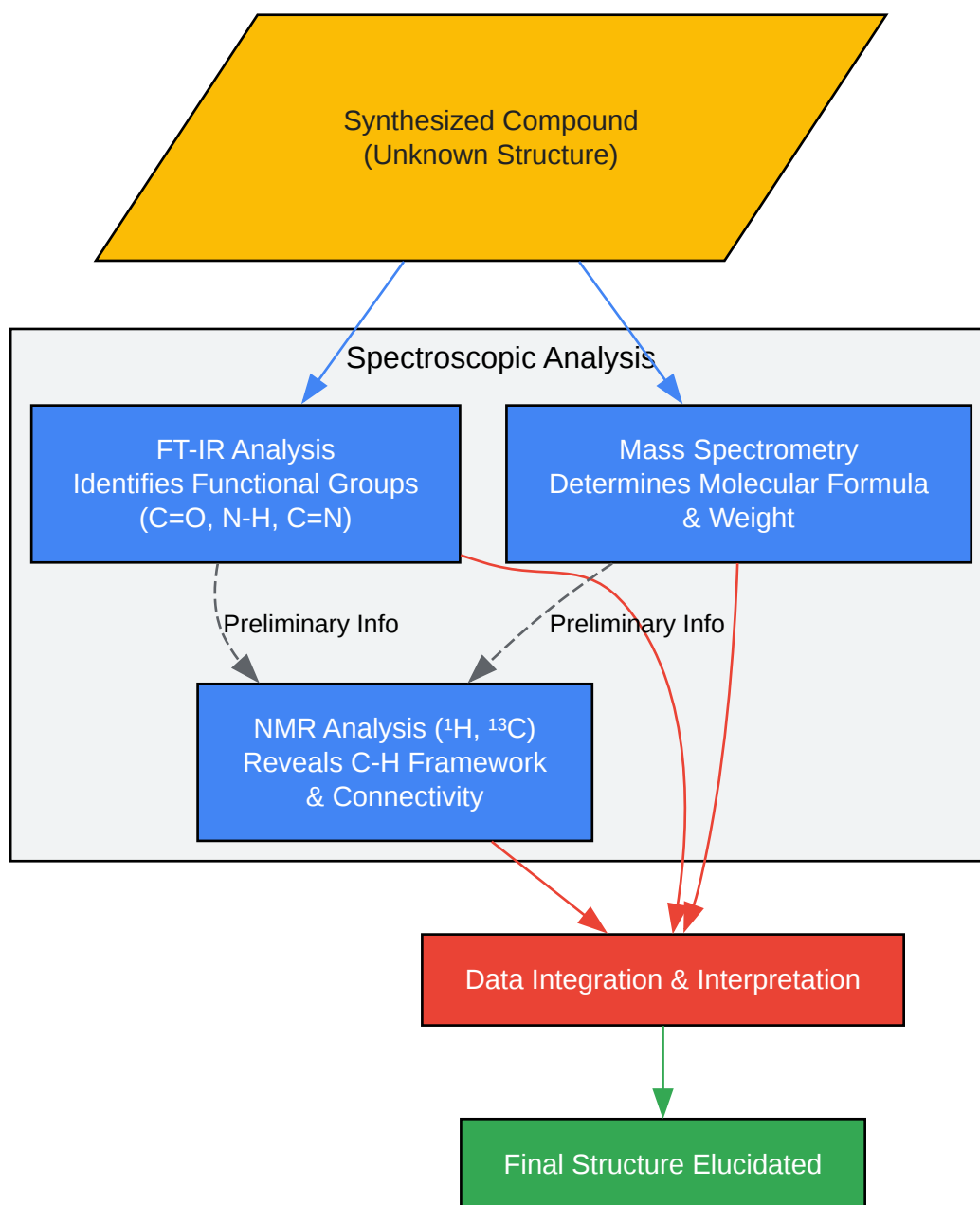
Detailed and consistent experimental procedures are paramount for obtaining reproducible spectroscopic data. The following sections describe standard protocols for the analysis of thiazole derivatives.

- Objective: To elucidate the carbon-hydrogen framework of the molecule.[\[8\]](#)
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube. DMSO-d_6 is often preferred for its ability to dissolve a wide range of thiazole derivatives.[\[4\]](#)
 - ^1H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[\[8\]](#)
 - ^{13}C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[\[8\]](#)
 - Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., Tetramethylsilane - TMS).
- Objective: To identify the functional groups present in the molecule.[\[8\]](#)
- Methodology:
 - Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.
 - Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.[\[11\]](#)
 - Acquisition: A background spectrum is recorded first. The sample spectrum is then acquired, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.[\[8\]](#)

- Data Analysis: The positions of absorption bands (in cm^{-1}) are identified and assigned to corresponding functional groups and bond vibrations.[7]
- Objective: To determine the molecular weight and elemental composition of the compound.
- Methodology:
 - Sample Introduction: The sample is introduced into the mass spectrometer, often dissolved in a suitable solvent like methanol or acetonitrile.
 - Ionization: Electrospray ionization (ESI) is a common technique for these types of compounds, typically yielding a protonated molecular ion peak $[\text{M}+\text{H}]^+$. High-Resolution Mass Spectrometry (HRMS) is used for precise mass determination.[4]
 - Detection: The mass-to-charge ratio (m/z) of the ions is measured.
 - Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the synthesized compound.
- Objective: To study the electronic transitions within the molecule.[8]
- Methodology:
 - Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol, DMSO, methanol).[8][9] The concentration is adjusted to achieve an absorbance between 0.1 and 1.0.[8]
 - Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[12]
 - Acquisition: A quartz cuvette is filled with the pure solvent as a reference. The sample solution is placed in a second cuvette, and the spectrum is recorded, typically from 200 to 800 nm.[9]
 - Data Analysis: The wavelength of maximum absorption (λ_{max}) is determined, which corresponds to specific electronic transitions (e.g., $\pi \rightarrow \pi$, $n \rightarrow \pi$).[13]

Structural Elucidation Pathway

The process of determining the structure of a novel **Thiazole-2-carbohydrazide** derivative is a logical sequence of analyses, where each spectroscopic technique provides a unique piece of the structural puzzle.



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Logical workflow for the structural elucidation of novel thiazole derivatives.

This guide provides a foundational understanding of the key spectroscopic techniques employed in the characterization of **Thiazole-2-carbohydrazide** and its derivatives. By

following the detailed protocols and utilizing the reference data provided, researchers can confidently elucidate the structures of novel compounds, paving the way for further investigation into their biological and medicinal applications.

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